N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide
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Overview
Description
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide is a chemical compound that has recently gained attention due to its potential use in various fields of research and industry. This compound features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry .
Mechanism of Action
Target of Action
The primary target of this compound is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1a and HIF-1b subunits . HIF-1b is constitutively expressed in cells, whereas the unique subunit of HIF-1, HIF-1a, is only found in the hypoxic nucleus .
Mode of Action
The compound interacts with HIF-1a, which performs conflicting functions in tumor cells, especially in hepatic liver cancer cells, which are always in a state of hypoxia . HIF-1a promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . In contrast, HIF-1a overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Biochemical Pathways
The compound affects the HIF-1 pathway, which targets a series of adaptation genes under hypoxic conditions . Activation of p21 expression or p53–p21 signaling pathway promotes cell cycle arrest and apoptosis . HIF-1a induces p21 expression by dissociating c-Myc, a protein blocking p21 promoter, whereas phosphorylated HIF-1a interacts with p53, promoting p53-mediated apoptosis .
Result of Action
The compound induces the expression of HIF-1a protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis . It also inhibits cell division by inducing p21, p27, or p53 and promotes apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Preparation Methods
The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the nicotinoyl and methylthio groups. The final step involves the addition of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. In medicine, it is being investigated for its potential use in drug development. In industry, it is used in the production of various chemical products .
Comparison with Similar Compounds
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Similar compounds include other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds also exhibit a wide range of biological activities, but their specific effects and mechanisms of action may differ .
Properties
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-21-13-12(4-3-7-15-13)14(18)17-8-5-11(6-9-17)10-16-22(2,19)20/h3-4,7,11,16H,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIUSAUZDJNVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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